molecular formula C12H7Cl3O B14578556 Phenol, 2-phenyl-2',5,5'-trichloro-

Phenol, 2-phenyl-2',5,5'-trichloro-

Cat. No.: B14578556
M. Wt: 273.5 g/mol
InChI Key: GOZASCGAWKMFOK-UHFFFAOYSA-N
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Description

Phenol, 2-phenyl-2’,5,5’-trichloro- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-phenyl-2’,5,5’-trichloro- typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and controlled reaction environments can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-phenyl-2’,5,5’-trichloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are commonly used reagents.

    Sulfonation: Sulfuric acid or oleum is used under controlled temperatures.

    Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Nitration: Formation of nitrophenols.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of additional chlorinated or brominated phenols.

Mechanism of Action

The mechanism of action of Phenol, 2-phenyl-2’,5,5’-trichloro- involves its interaction with cellular components. As a potent proteolytic agent, it can dissolve tissue on contact via proteolysis. When used in high concentrations, it can produce chemical neurolysis, which is nonselective across nerve fiber size . This action is primarily due to its ability to disrupt cell membranes and denature proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-phenyl-2’,5,5’-trichloro- is unique due to the presence of the phenyl group, which can influence its reactivity and potential applications. The additional phenyl group can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

5-chloro-2-(2,5-dichlorophenyl)phenol

InChI

InChI=1S/C12H7Cl3O/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6,16H

InChI Key

GOZASCGAWKMFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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